[1,1'-Biphenyl]-2,4'-dicarboxylic acid
Overview
Description
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . It is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .
Scientific Research Applications
Suzuki Reaction
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” plays a significant role in the Suzuki Reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . The compound is used in the synthesis of many styrenes, alkenes, and biphenyls .
Synthesis of Biphenyl Derivatives
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is used in the synthesis of biphenyl derivatives . These derivatives are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Photodynamic Therapy and Cell Imaging
New derivatives of tetrakis (4-carboxyphenyl) porphyrin, which include “[1,1’-Biphenyl]-2,4’-dicarboxylic acid”, have been synthesized and characterized for their potential use in photodynamic therapy and cell imaging . These derivatives have shown significant photophysical data and have been used to examine cell imaging and cytotoxicity against two cancer cell lines .
4. Synthesis of Metal Organic Frameworks (MOFs) “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is used in the synthesis of MOFs . MOFs are compounds that consist of metal ions or clusters coordinated to organic linkers to form one, two, or three-dimensional structures . They have unique advantages such as high specific surface area, adjustable pores, and adjustable porous surfaces .
Solvothermal Synthesis of Coordination Compounds
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” can be used in the solvothermal synthesis of new coordination compounds with different transition metal ions . It acts as a bent ligand in the solvothermal synthesis of metal-organic coordination polymers .
6. Synthesis of Efficient Bi-Anchoring Bifuran/Biphenyl Derivatives “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives . These derivatives are prepared via Suzuki coupling reaction .
Safety and Hazards
“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-(4-carboxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSIHEZXQNJQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527408 | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
CAS RN |
606-80-4 | |
Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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